molecular formula C5H7F3O3 B2475762 Ethyl 2-(trifluoromethoxy)acetate CAS No. 1027157-11-4

Ethyl 2-(trifluoromethoxy)acetate

Cat. No. B2475762
CAS RN: 1027157-11-4
M. Wt: 172.103
InChI Key: UVYNDOUWYIODCV-UHFFFAOYSA-N
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Description

Ethyl 2-(trifluoromethoxy)acetate is a chemical compound with the molecular formula C5H7F3O3 . It has an average mass of 172.102 Da and a monoisotopic mass of 172.034729 Da . It is also known by other names such as Ethyl trifluoromethoxy-acetate and Trifluoromethoxy-acetic acid ethyl ester .


Molecular Structure Analysis

The molecular structure of this compound consists of five carbon atoms, seven hydrogen atoms, three fluorine atoms, and three oxygen atoms . It has a density of 1.3±0.1 g/cm3 .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 114.0±35.0 °C at 760 mmHg and a vapour pressure of 20.3±0.2 mmHg at 25°C . The enthalpy of vaporization is 35.2±3.0 kJ/mol and the flash point is 23.1±20.8 °C . The index of refraction is 1.345 .

Scientific Research Applications

Process Intensification Techniques for Ethyl Acetate Production

Ethyl acetate, closely related to ethyl 2-(trifluoromethoxy)acetate in terms of chemical behavior and applications, is extensively used as a solvent in paints, coatings, resins, inks, and as a main ingredient in various fragrances and flavors for consumer products. Process intensification techniques such as Reactive Distillation and Microwave Reactive Distillation have shown significant advantages over traditional methods in terms of ethyl acetate purity, production rate, energy consumption, and total annual cost. These techniques overcome chemical equilibrium limitations and ensure economic effectiveness through reduced capital investment (Patil & Gnanasundaram, 2020).

Ethanol-Ethyl Acetate in Liquid Organic Hydrogen Carrier (LOHC) Cycles

The system comprising ethanol and ethyl acetate, through a single reaction step catalyzed by an appropriate catalyst, can produce ethyl acetate and pure hydrogen as a by-product. This reaction is reversible, allowing ethanol to be used as a renewable hydrogen carrier in the LOHC process. Ethanol and ethyl acetate are both environmentally friendly, presenting a potential application for sustainable energy solutions (Santacesaria et al., 2023).

Ionic Liquid-Based Technologies

The ionic liquid 1-ethyl-3-methylimidazolium acetate has shown potential in dissolving various biopolymers such as cellulose and chitin, making it an attractive candidate for scaled-up industrial applications. This expands the scope of research into finding greener and more efficient methods for industrial processes, highlighting the need for comprehensive toxicity and environmental impact assessments before large-scale utilization (Ostadjoo et al., 2018).

Safety and Hazards

Ethyl 2-(trifluoromethoxy)acetate is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It is advised to keep away from heat, sparks, open flames, and hot surfaces .

Mechanism of Action

Target of Action

Ethyl 2-(trifluoromethoxy)acetate is a fluorinated compound . Fluorine-containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . The trifluoromethoxy group is finding increased utility as a substituent in bioactives . .

Mode of Action

The trifluoromethoxy group is known to confer increased stability and lipophilicity in addition to its high electronegativity . This suggests that the compound may interact with its targets in a manner that enhances the stability and lipophilicity of the resulting complexes.

Biochemical Pathways

Fluorinated compounds are known to attract attention in the field of chemistry and biochemistry , suggesting that they may interact with a variety of biochemical pathways.

Pharmacokinetics

The trifluoromethoxy group is known to confer increased stability and lipophilicity , which may influence the compound’s pharmacokinetic properties and impact its bioavailability.

Result of Action

The trifluoromethoxy group is known to confer increased stability and lipophilicity , suggesting that the compound may have a stabilizing effect on its targets.

Action Environment

The trifluoromethoxy group is known to confer increased stability , suggesting that the compound may exhibit enhanced stability under a variety of environmental conditions.

properties

IUPAC Name

ethyl 2-(trifluoromethoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O3/c1-2-10-4(9)3-11-5(6,7)8/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYNDOUWYIODCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1027157-11-4
Record name ethyl 2-(trifluoromethoxy)acetate
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